Cas no 139726-36-6 (Tenuifoliside B)

Tenuifoliside B structure
Tenuifoliside B structure
Nome del prodotto:Tenuifoliside B
Numero CAS:139726-36-6
MF:C30H36O17
MW:668.5967
CID:231687
PubChem ID:10055215

Tenuifoliside B Proprietà chimiche e fisiche

Nomi e identificatori

    • a-D-Glucopyranoside,3-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl,6-(4-hydroxybenzoate)
    • Tenuifoliside B
    • a-D-Glucopyranoside,3-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl,6-(4-hydroxybenzoate
    • a-D-Glucopyranoside, 3-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propenyl]-b-D-fructofuranosyl,6-(4-hydroxybenzoate) (9CI)
    • a-D-Glucopyranoside,3-O-[3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propenyl]-b-D-fructofuranosyl,6-(4-hydroxybenzoate), (E)-
    • 3-O-[(2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-fructofuranosyl alpha-D-glucopyranoside 6-(4-hydroxybenzoate)
    • F38VD25Q1W
    • (-)-Tenuifoliside B
    • alpha-D-Glucopyranoside, 3-O-((2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propenyl)-beta-D-fructofuranosyl, 6-(4-hydroxybenzoate)
    • alpha-D-Glucopyranoside, 3-O-(3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propenyl)-beta-D-fructofuranosyl, 6-(4-hydroxybenzoate), (E)-
    • alpha-D-Glucopyranoside, 3-O-((2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl)-beta-D-fructofuranosyl, 6-(4-hydroxybenzoa
    • HY-N4268
    • D84995
    • MS-31045
    • .ALPHA.-D-GLUCOPYRANOSIDE, 3-O-((2E)-3-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-OXO-2-PROPENYL)-.BETA.-D-FRUCTOFURANOSYL, 6-(4-HYDROXYBENZOATE)
    • UNII-F38VD25Q1W
    • AKOS037515198
    • ((2R,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(((2S,3S,4R,5R)-4-hydroxy-3-(((E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acryloyl)oxy)-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl 4-hydroxybenzoate
    • CS-0032592
    • [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate
    • .ALPHA.-D-GLUCOPYRANOSIDE, 3-O-(3-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-OXO-2-PROPENYL)-.BETA.-D-FRUCTOFURANOSYL, 6-(4-HYDROXYBENZOATE), (E)-
    • .ALPHA.-D-GLUCOPYRANOSIDE, 3-O-((2E)-3-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-OXO-2-PROPEN-1-YL)-.BETA.-D-FRUCTOFURANOSYL, 6-(4-HYDROXYBENZOATE)
    • 139726-36-6
    • Q27277574
    • alpha-D-Glucopyranoside, 3-O-((2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl)-beta-D-fructofuranosyl, 6-(4-hydroxybenzoate)
    • ((2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((2S,3S,4R,5R)-4-hydroxy-3-((E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl)oxy-2,5-bis(hydroxymethyl)oxolan-2-yl)oxyoxan-2-yl)methyl 4-hydroxybenzoate
    • DA-78319
    • Inchi: 1S/C30H36O17/c1-41-17-9-14(10-18(42-2)22(17)35)3-8-21(34)45-27-24(37)19(11-31)46-30(27,13-32)47-29-26(39)25(38)23(36)20(44-29)12-43-28(40)15-4-6-16(33)7-5-15/h3-10,19-20,23-27,29,31-33,35-39H,11-13H2,1-2H3/b8-3+/t19-,20-,23-,24-,25+,26-,27+,29-,30+/m1/s1
    • Chiave InChI: HBYKIOIUVMDUIK-GUJRDUPISA-N
    • Sorrisi: O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@@]([H])([C@]1(C([H])([H])O[H])O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC(C2C([H])=C([H])C(=C([H])C=2[H])O[H])=O)O1)O[H])O[H])O[H])OC(/C(/[H])=C(\[H])/C1C([H])=C(C(=C(C=1[H])OC([H])([H])[H])O[H])OC([H])([H])[H])=O)O[H]

Proprietà calcolate

  • Massa esatta: 668.19525g/mol
  • Carica superficiale: 0
  • XLogP3: -0.9
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 17
  • Conta legami ruotabili: 14
  • Massa monoisotopica: 668.19525g/mol
  • Massa monoisotopica: 668.19525g/mol
  • Superficie polare topologica: 261Ų
  • Conta atomi pesanti: 47
  • Complessità: 1040
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Peso molecolare: 668.6

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.61±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 926.1±65.0 °C at 760 mmHg
  • Punto di infiammabilità: 296.8±27.8 °C
  • Solubilità: Quasi insolubile (0,074 g/l) (25°C),
  • Pressione di vapore: 0.0±0.3 mmHg at 25°C

Tenuifoliside B Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
T5702-100mg
Tenuifoliside B
139726-36-6 99.69%
100mg
¥ 11700 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5702-5 mg
Tenuifoliside B
139726-36-6 98.00%
5mg
¥3055.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59766-1mg
Tenuifoliside B
139726-36-6 98%
1mg
¥0.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5702-1 mg
Tenuifoliside B
139726-36-6 98.00%
1mg
¥1272.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP3382-20mg
Tenuifoliside B
139726-36-6 98%
20mg
$270 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5702-1 mL * 10 mM (in DMSO)
Tenuifoliside B
139726-36-6 98.00%
1 mL * 10 mM (in DMSO)
¥5170.00 2022-04-26
MedChemExpress
HY-N4268-5mg
Tenuifoliside B
139726-36-6 98.23%
5mg
¥3360 2024-07-19
MedChemExpress
HY-N4268-1mg
Tenuifoliside B
139726-36-6 98.23%
1mg
¥1280 2024-07-19
TargetMol Chemicals
T5702-5mg
Tenuifoliside B
139726-36-6 99.69%
5mg
¥ 2650 2024-07-19
TargetMol Chemicals
T5702-10mg
Tenuifoliside B
139726-36-6 99.69%
10mg
¥ 3960 2024-07-19
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:139726-36-6)Tenuifoliside B
A1200484
Purezza:99%
Quantità:10mg
Prezzo ($):526.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:139726-36-6)Tenuifoliside B
TBW00190
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta